Methyl 3-bromo-2,2-dimethylpropanoate
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Overview
Description
Methyl 3-bromo-2,2-dimethylpropanoate is an organic compound with the molecular formula C6H11BrO2. It is a brominated ester, commonly used in organic synthesis due to its reactivity and versatility. The compound is characterized by its clear, colorless liquid form and is often utilized in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-2,2-dimethylpropanoate can be synthesized through the bromination of methyl 2,2-dimethylpropanoate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-2,2-dimethylpropanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-) ions.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone, at room temperature or slightly elevated temperatures.
Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Oxidation: Performed in aqueous or organic solvents, often under reflux conditions
Major Products Formed
Nucleophilic Substitution: Produces various substituted esters or alcohols.
Reduction: Yields the corresponding alcohol.
Oxidation: Forms carboxylic acids or other oxidized products
Scientific Research Applications
Methyl 3-bromo-2,2-dimethylpropanoate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Employed in the development of new drugs and therapeutic agents.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Used in the synthesis of biologically active molecules for research purposes .
Mechanism of Action
The mechanism of action of methyl 3-bromo-2,2-dimethylpropanoate involves its reactivity as a brominated ester. The bromine atom is highly reactive, making the compound susceptible to nucleophilic attack. This reactivity allows it to participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-2-methylpropanoate
- Methyl 3-bromo-2-(bromomethyl)propanoate
- Methyl 2-bromopropanoate
Uniqueness
Methyl 3-bromo-2,2-dimethylpropanoate is unique due to its specific structure, which provides distinct reactivity compared to other brominated esters. Its bulky dimethyl groups influence its steric properties, affecting its reactivity and the types of reactions it can undergo. This makes it a valuable compound in organic synthesis and various industrial applications .
Properties
IUPAC Name |
methyl 3-bromo-2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-6(2,4-7)5(8)9-3/h4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHWPZMEUOZYNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CBr)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30452-00-7 |
Source
|
Record name | methyl 3-bromo-2,2-dimethylpropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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